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Compound of Interest

Compound Name: 6-Chloro-3-methylpicolinaldehyde

Cat. No.: B168144 Get Quote

6-Chloro-3-methylpicolinaldehyde is a substituted pyridine derivative recognized as a

valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1] Its

molecular structure, featuring a reactive aldehyde group, a methyl substituent, and a chlorine

atom on the pyridine ring, provides multiple sites for functionalization, making it a versatile

intermediate for constructing complex molecular architectures.[1] An unambiguous

characterization of this compound is paramount for its effective use in research and

development. This guide provides a comprehensive analysis of the spectral data for 6-Chloro-
3-methylpicolinaldehyde (CAS: 1211537-07-3, Molecular Formula: C₇H₆ClNO, Molecular

Weight: 155.58 g/mol ), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] The insights herein are framed

to not only present the data but to explain the underlying principles that govern the spectral

outcomes, ensuring a robust and verifiable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 6-
Chloro-3-methylpicolinaldehyde. The combination of ¹H and ¹³C NMR provides a complete

map of the proton and carbon environments within the molecule. While specific experimental

spectra for this exact compound are not widely published, a highly accurate prediction can be

synthesized based on established principles of chemical shifts and coupling constants for

substituted pyridines.[4]
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Predicted ¹H & ¹³C NMR Spectral Data
The following data is predicted for a standard NMR analysis conducted in a deuterated

chloroform (CDCl₃) solvent, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00

ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for 6-Chloro-3-methylpicolinaldehyde

Atom Type Assignment

Predicted ¹H

Chemical Shift

(ppm)

Multiplicity

Predicted ¹³C

Chemical Shift

(ppm)

Carbonyl C=O 10.1 - 10.3 Singlet (s) 190 - 193

Aromatic H-4 7.6 - 7.8 Doublet (d) 138 - 141

Aromatic H-5 7.4 - 7.6 Doublet (d) 128 - 131

Methyl -CH₃ 2.5 - 2.7 Singlet (s) 18 - 21

Aromatic C-2 - - 151 - 154

Aromatic C-3 - - 135 - 138

Aromatic C-6 - - 150 - 153

Spectral Interpretation: The "Why" Behind the Peaks
¹H NMR Spectrum:

Aldehyde Proton (10.1 - 10.3 ppm): The proton attached to the carbonyl carbon is highly

deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to

appear far downfield as a sharp singlet.

Aromatic Protons (H-4, H-5): The pyridine ring contains two remaining protons. H-4 is

expected to be slightly further downfield than H-5 due to its proximity to the electron-

withdrawing aldehyde group. They will appear as doublets due to coupling with each other.

Methyl Protons (2.5 - 2.7 ppm): The protons of the methyl group are in an aliphatic

environment but are slightly deshielded by the aromatic ring, appearing as a characteristic
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singlet.

¹³C NMR Spectrum:

Carbonyl Carbon (190 - 193 ppm): Similar to its proton, the aldehyde carbon is the most

deshielded carbon in the molecule and appears significantly downfield.[1]

Aromatic Carbons (128 - 154 ppm): The five carbons of the pyridine ring will have distinct

chemical shifts influenced by their substituents. The carbons directly attached to the

electronegative nitrogen (C-2, C-6) and chlorine (C-6) will be significantly deshielded. The

carbon bearing the aldehyde (C-2) and the methyl group (C-3) will also show characteristic

shifts.

Methyl Carbon (18 - 21 ppm): This carbon appears in the typical upfield aliphatic region.

Standard Operating Protocol for NMR Data Acquisition
This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Sample Preparation:

Accurately weigh 5-10 mg of 6-Chloro-3-methylpicolinaldehyde.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

TMS as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup & Calibration:

Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[4]

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Perform automated shimming procedures to optimize magnetic field homogeneity. The

half-height linewidth of the TMS signal should be <0.5 Hz.

¹H NMR Acquisition:
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Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

Acquire 1024-2048 scans.

Data Processing:

Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for

¹³C) to improve the signal-to-noise ratio.

Fourier transform the free induction decay (FID).

Phase correct the spectrum manually.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in the molecule by measuring the absorption of infrared radiation corresponding to

specific molecular vibrations.

Characteristic IR Absorption Bands
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The solid-state IR spectrum, typically acquired via Attenuated Total Reflectance (ATR), will

display several characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for 6-Chloro-3-methylpicolinaldehyde

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 - 3100 Aromatic C-H Stretch Medium

~2920 - 2980 Aliphatic C-H Stretch (Methyl) Medium

~2820 & ~2720
Aldehyde C-H Stretch (Fermi

Doublet)
Weak-Medium

~1700 - 1715 Carbonyl (C=O) Stretch Strong, Sharp

~1560 - 1590
Aromatic C=C and C=N

Stretch
Medium-Strong

~1450 - 1480
Aromatic C=C and C=N

Stretch
Medium-Strong

~750 - 800 C-Cl Stretch Strong

Spectral Interpretation
C=O Stretch (~1705 cm⁻¹): The most prominent peak in the spectrum will be the strong,

sharp absorption from the aldehyde carbonyl group.[1] Its position indicates a conjugated

aldehyde system.

Aldehyde C-H Stretch (~2820 & ~2720 cm⁻¹): The presence of two weak-to-medium bands

in this region is a classic indicator of an aldehyde C-H bond, arising from a Fermi resonance

with an overtone of the C-H bending vibration.

Aromatic Ring Stretches (~1450-1590 cm⁻¹): Multiple bands in this region confirm the

presence of the pyridine ring.

C-Cl Stretch (~750-800 cm⁻¹): A strong band in the fingerprint region is indicative of the

carbon-chlorine bond.[6]
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Standard Operating Protocol for FTIR-ATR Data
Acquisition

Instrument Preparation:

Use an FTIR spectrometer equipped with a diamond ATR crystal.[7]

Before analysis, record a background spectrum of the clean, empty ATR crystal. This is

crucial for data validity as it subtracts atmospheric (CO₂, H₂O) and instrument-related

absorptions.

Sample Application:

Place a small amount of the solid 6-Chloro-3-methylpicolinaldehyde sample onto the

ATR crystal.

Apply consistent pressure using the instrument's anvil to ensure good contact between the

sample and the crystal surface.

Data Acquisition:

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

Set the spectral resolution to 4 cm⁻¹.[7]

Data Processing:

The software will automatically ratio the sample scan against the stored background scan

to produce the final absorbance spectrum.

Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of

penetration of the IR beam.

Use peak-picking software to identify the precise wavenumbers of major absorption

bands.
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Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a

common technique for this type of molecule.

Predicted Mass Spectrum Data
The mass spectrum will provide definitive evidence of the compound's identity.

Table 3: Predicted Key Ions in the EI Mass Spectrum

m/z (mass-to-

charge)
Ion Formula Identity Notes

155 / 157 [C₇H₆ClNO]⁺˙ Molecular Ion [M]⁺˙

Shows a ~3:1 isotopic

ratio due to the

presence of ³⁵Cl and

³⁷Cl.[1]

154 / 156 [C₇H₅ClNO]⁺ [M-H]⁺

Loss of a hydrogen

radical from the

aldehyde.[8][9]

126 / 128 [C₆H₅ClN]⁺˙ [M-CHO]⁺

Loss of the formyl

radical (•CHO), a

common aldehyde

fragmentation.[8]

120 [C₇H₆NO]⁺ [M-Cl]⁺
Loss of a chlorine

radical.

91 [C₆H₅N]⁺˙
[M-Cl-HCN]⁺ or [M-

CHO-Cl]⁺

Subsequent

fragmentation of the

pyridine ring.

Fragmentation Pathway Analysis
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Under electron ionization (EI), 6-Chloro-3-methylpicolinaldehyde will form an energetically

unstable molecular ion ([M]⁺˙) that undergoes dissociation.[10] The primary fragmentation

pathways are dictated by the functional groups present:

Isotopic Pattern: The most telling feature is the molecular ion cluster at m/z 155 and 157.

The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in two peaks

separated by 2 m/z units with an approximate intensity ratio of 3:1, confirming the presence

of one chlorine atom.

Alpha-Cleavage: A common fragmentation for aldehydes is the cleavage of the bond

adjacent to the carbonyl group. This leads to the loss of the formyl radical (•CHO, 29 Da),

resulting in a fragment ion at m/z 126/128.[8][9] Another possibility is the loss of a hydrogen

radical (H•, 1 Da) to form a stable acylium ion at m/z 154/156.

Loss of Halogen: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35

Da), yielding an ion at m/z 120.

Visualization of Fragmentation Pathway
The logical flow of the primary fragmentation events can be visualized to aid in spectral

interpretation.

[M]⁺˙
m/z 155/157
C₇H₆ClNO

[M-H]⁺
m/z 154/156

- H•

[M-CHO]⁺
m/z 126/128

- •CHO

[M-Cl]⁺
m/z 120

- •Cl

Further Fragments
e.g., m/z 91

- Cl•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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